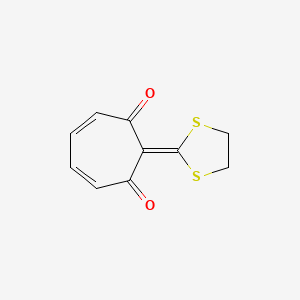
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is an organic compound characterized by the presence of a dithiolane ring fused to a cycloheptadiene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione typically involves the reaction of sodium 1,1-dithiolates with polychloroalkanes in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiolane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione exerts its effects involves the interaction of its dithiolane ring with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions or act as catalysts in organic synthesis . The pathways involved often include electron transfer processes facilitated by the compound’s unique electronic structure .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP)
- 2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP)
- 2-(1,3-Dithiolan-2-ylidene)-5-(1,3-oxathiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (DHOT-TTP)
Uniqueness
2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is unique due to its specific combination of a dithiolane ring and a cycloheptadiene-dione structure. This combination imparts distinct electronic properties that make it particularly useful in the development of organic conductors and superconductors .
Properties
CAS No. |
62898-97-9 |
|---|---|
Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione |
InChI |
InChI=1S/C10H8O2S2/c11-7-3-1-2-4-8(12)9(7)10-13-5-6-14-10/h1-4H,5-6H2 |
InChI Key |
RVQQWBVMCMLNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2C(=O)C=CC=CC2=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















